

Heptanal: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Heptanal	
Cat. No.:	B048729	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanal (C₇H₁₄O), also known as heptaldehyde or enanthaldehyde, is a saturated alkyl aldehyde with a seven-carbon chain. It is a colorless, oily liquid characterized by a strong, penetrating fruity odor.[1] **Heptanal** occurs naturally in the essential oils of several plants, including ylang-ylang, clary sage, and citrus fruits.[2][3] Industrially, it serves as a crucial precursor in the synthesis of fragrances, flavorings, and lubricants.[3][4] Notably, **heptanal** has also been identified as a potential biomarker in the breath of lung cancer patients, sparking interest in its metabolic pathways and role in disease pathology.[1][5][6] This guide provides an in-depth overview of the chemical and physical properties of **heptanal**, detailed experimental protocols for its characterization, and a review of its synthesis and metabolic relevance.

Chemical and Physical Properties

The fundamental chemical and physical properties of **heptanal** are summarized below. These properties are critical for its handling, application in synthesis, and analytical determination.

Identification and General Properties

Property	Value	Reference
IUPAC Name	Heptanal	[1][2]
Synonyms	Heptaldehyde, Enanthaldehyde, Aldehyde C-7	[1][2]
CAS Number	111-71-7	[7]
Molecular Formula	C7H14O	[1][7]
Molecular Weight	114.19 g/mol	[1][7]
Appearance	Colorless, oily liquid	[1][4]
Odor	Penetrating, fruity, fatty	[1][3]

Physicochemical Data

Property	Value	Conditions	Reference
Melting Point	-43.3 °C	1 atm	[3][4]
Boiling Point	152.8 °C	1 atm	[3][4]
Density	0.817 g/mL	25 °C	[8][9]
0.82162 g/cm ³	25 °C	[1]	
Solubility in Water	1,250 mg/L	25 °C (Slightly soluble)	[1]
Solubility in Organic Solvents	Miscible	Alcohol, Ether	[1]
Vapor Pressure	3.52 mmHg	25 °C	[1]
Refractive Index (n_D)	1.413	20 °C	[8]
Flash Point	35 °C (95 °F)	Closed cup	[10]

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of **heptanal** are provided below. These protocols are foundational for quality control and research applications.

Determination of Boiling Point by Capillary Method

This method is suitable for determining the boiling point of small quantities of liquid.

Methodology:

- A small amount of **heptanal** (2-3 mL) is placed into a small test tube.[3]
- A capillary tube, sealed at one end, is inverted and placed into the test tube containing the heptanal.
- The test tube is attached to a thermometer and heated in a liquid paraffin bath (e.g., using a Thiele tube).[1]
- The bath is heated gently, and the temperature is monitored. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.[3]
- The heat source is removed, and the bath is allowed to cool slowly.
- The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[1] This occurs when the vapor pressure of the **heptanal** equals the atmospheric pressure.

Determination of Density by Pycnometer

A pycnometer is used for the precise measurement of liquid density.

Methodology:

- A clean, dry pycnometer is weighed accurately on an analytical balance.[11]
- The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 25 °C) to reach thermal equilibrium. The volume of the pycnometer is determined from the mass of the water and its known density at that temperature.[7][11]

- The pycnometer is then thoroughly dried and filled with **heptanal**.
- The filled pycnometer is again brought to the constant temperature in the bath, ensuring no air bubbles are trapped.
- The pycnometer filled with **heptanal** is weighed.
- The density of **heptanal** is calculated by dividing the mass of the **heptanal** by the determined volume of the pycnometer.[10]

Determination of Refractive Index using an Abbe Refractometer

The refractive index is a measure of how light propagates through a substance and is a useful indicator of purity.

Methodology:

- The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.[12]
- A few drops of heptanal are placed on the surface of the lower prism, and the prisms are closed and locked.[13]
- A light source is positioned to illuminate the prisms.
- While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and coincides with the crosshairs.[14]
- The refractive index is read directly from the instrument's scale. The temperature should be maintained at a constant value (e.g., 20 °C) by circulating water through the instrument, as the refractive index is temperature-dependent.[15]

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of volatile compounds like **heptanal**.

Methodology:

- Sample Preparation: A dilute solution of **heptanal** is prepared in a suitable volatile solvent (e.g., hexane or dichloromethane).
- Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used. A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating **heptanal** from potential impurities.
- GC Conditions:

Injector Temperature: 250 °C

Detector Temperature: 280 °C

- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
- o Carrier Gas: Helium or Nitrogen at a constant flow rate.
- Analysis: A small volume (e.g., 1 μL) of the prepared sample is injected into the GC. The
 resulting chromatogram will show peaks corresponding to the different components of the
 sample.
- Quantification: The percent purity is calculated by dividing the peak area of **heptanal** by the total area of all peaks (excluding the solvent peak) and multiplying by 100.[16]

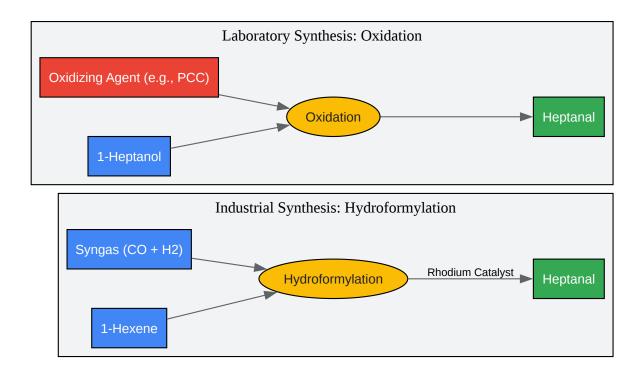
Oxidation of Heptanal to Heptanoic Acid

This protocol describes a common chemical transformation of **heptanal**.

Methodology:

- Heptanal (1.0 equivalent) is added to a flask.[17]
- A solution of potassium permanganate (KMnO₄) in water is prepared.

- The flask containing **heptanal** is cooled in an ice bath, and the potassium permanganate solution is added dropwise with stirring, maintaining the temperature below 20 °C.[17]
- After the addition is complete, the reaction is stirred until completion (monitored by TLC or GC).
- The reaction mixture is worked up by adding a reducing agent (e.g., sodium bisulfite) to quench excess permanganate, followed by acidification to protonate the carboxylic acid.
- The heptanoic acid product is then extracted with an organic solvent (e.g., ethyl acetate),
 dried, and purified by distillation or chromatography.

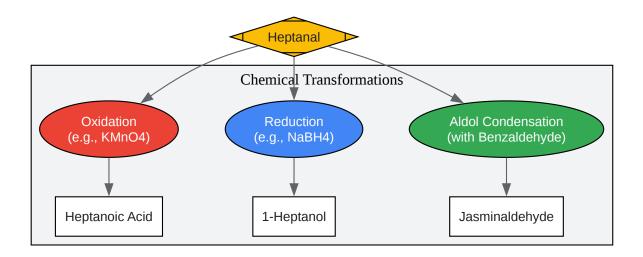

Synthesis and Reactivity

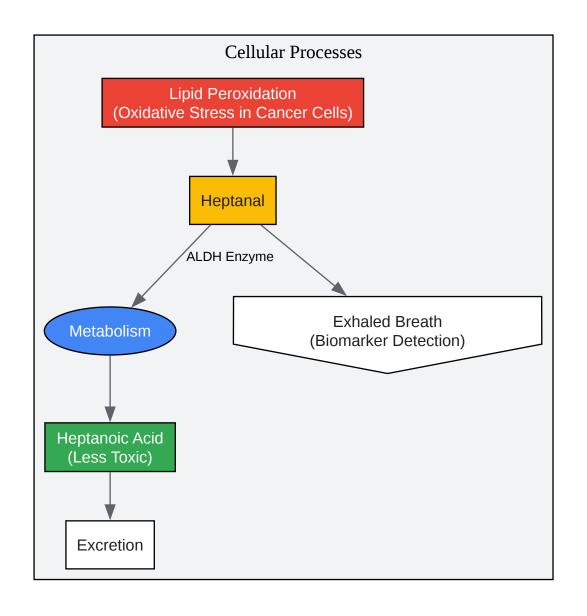
Heptanal's reactivity is dominated by its aldehyde functional group, making it a versatile intermediate in organic synthesis.

Industrial and Laboratory Synthesis

The primary industrial production of **heptanal** involves the hydroformylation of **1**-hexene.[2] In the laboratory, a common method is the oxidation of the corresponding primary alcohol, **1**-heptanol.

Click to download full resolution via product page


Fig. 1: Common synthesis routes for heptanal.


Key Chemical Reactions

Heptanal undergoes typical aldehyde reactions, including:

- Oxidation: Readily oxidized to heptanoic acid using common oxidizing agents like potassium permanganate or chromium trioxide.[18]
- Reduction: Can be reduced to 1-heptanol using reducing agents such as sodium borohydride or lithium aluminum hydride.[19]
- Aldol Condensation: Reacts with other carbonyl compounds in the presence of an acid or base catalyst. A commercially significant example is the Knoevenagel condensation with benzaldehyde to produce jasminaldehyde, a valuable fragrance component.[2]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. Heptanal Wikipedia [en.wikipedia.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. phillysim.org [phillysim.org]
- 5. mdpi.com [mdpi.com]
- 6. Determination of hexanal and heptanal in saliva samples by an adapted magnetic headspace adsorptive microextraction for diagnosis of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kaycantest.com [kaycantest.com]
- 8. scribd.com [scribd.com]
- 9. Metabolism of biogenic aldehydes in isolated human blood cells, platelets and in plasma -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ised-isde.canada.ca [ised-isde.canada.ca]
- 11. che.utah.edu [che.utah.edu]
- 12. scribd.com [scribd.com]
- 13. One moment, please... [davjalandhar.com]
- 14. Abbe's Refractometer (Procedure): Modern Physics Virtual Lab: Physical Sciences: Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 15. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 16. youtube.com [youtube.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. benchchem.com [benchchem.com]

- 19. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Heptanal: A Comprehensive Technical Guide].

 BenchChem, [2025]. [Online PDF]. Available at:

 [https://www.benchchem.com/product/b048729#heptanal-chemical-and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com